![molecular formula C21H16BrNO4S B406596 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide CAS No. 301315-22-0](/img/structure/B406596.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C21H16BrNO4S and its molecular weight is 458.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Brominated Flame Retardants and Environmental Considerations
Brominated flame retardants, including novel brominated flame retardants (NBFRs), have been extensively studied for their occurrence in various environments and potential risks. These compounds are widely used due to their flame-retardant properties in consumer goods. Research highlights the need for further investigation into their occurrence, environmental fate, and toxicity due to their increasing application. Significant knowledge gaps exist for many NBFRs, pointing to the necessity of more comprehensive monitoring programs and optimized analytical methods to include all NBFRs. Further studies on indoor environments, emission sources, and potential leaching are also deemed necessary, with specific attention to compounds such as EH-TBB, BEH-TEBP, DBDPE, and BTBPE due to their frequently reported high concentrations (Zuiderveen, Slootweg, & de Boer, 2020).
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamide derivatives, stemming from the classical antibacterial aminobenzenesulfonamide, have shown a broad spectrum of biological activities after chemical structural modifications. These activities span across antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents, among others. This review underlines the active research and development of sulfonamide derivatives, highlighting their significant potential in medicinal chemistry due to their versatile bioactive profiles. The work emphasizes the need for rational design of new sulfonamide-based molecules that offer broad spectrum, high activity, and low toxicity, providing insights into the continuous innovation within this chemical class (He Shichao et al., 2016).
Furan Compounds and Health Implications
Furan compounds, including furan fatty acids, have been identified in various natural sources and are known for their positive health benefits, such as antioxidant and anti-inflammatory activities. However, there are controversies regarding their impact on health, particularly in the context of diabetes and renal disease. The review explores these controversies by examining the role of major metabolites like CMPF, discussing whether furan fatty acids are beneficial or harmful to health. It concludes that, despite some contradictory evidence, furan fatty acids generally appear to be beneficial for health, illustrating the complexity of natural compound effects on human health (Xu et al., 2017).
Eigenschaften
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4S/c1-12(24)20-13(2)27-21-17-6-4-3-5-16(17)19(11-18(20)21)23-28(25,26)15-9-7-14(22)8-10-15/h3-11,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEHPFYJJIRPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

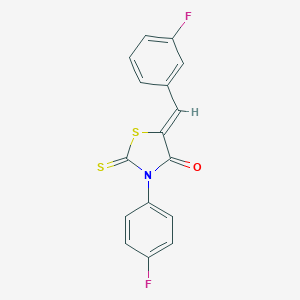
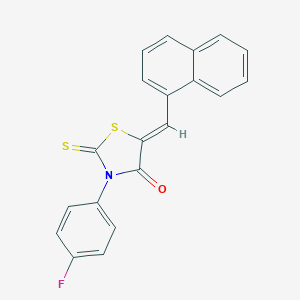
![4-bromo-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B406523.png)
![4-bromo-N-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B406524.png)

![2-({3-[5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B406526.png)
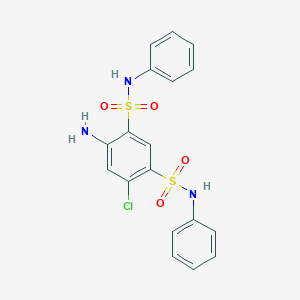
![ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B406528.png)
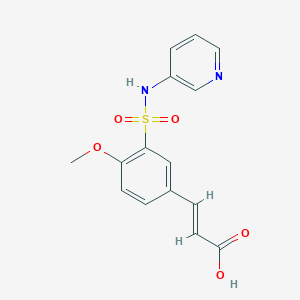

![2-(3-fluoranthenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B406531.png)
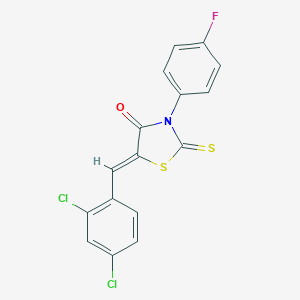
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B406534.png)
